3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione

Catalog No.
S12550528
CAS No.
101422-55-3
M.F
C16H9Br2NO2
M. Wt
407.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione

CAS Number

101422-55-3

Product Name

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione

IUPAC Name

3,4-bis(4-bromophenyl)pyrrole-2,5-dione

Molecular Formula

C16H9Br2NO2

Molecular Weight

407.06 g/mol

InChI

InChI=1S/C16H9Br2NO2/c17-11-5-1-9(2-6-11)13-14(16(21)19-15(13)20)10-3-7-12(18)8-4-10/h1-8H,(H,19,20,21)

InChI Key

RKSSTQUJOQCZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC=C(C=C3)Br)Br

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique pyrrole structure and the presence of two bromophenyl substituents. The compound features a molecular formula of C14_{14}H8_{8}Br2_2N2_2O2_2 and a molecular weight of 368.03 g/mol. Its structure includes a pyrrole ring with two carbonyl groups (dione) at positions 2 and 5, which contribute to its reactivity and biological activity.

Typical of pyrrole derivatives, including electrophilic substitutions and nucleophilic additions. It can react with various electrophiles due to the electron-rich nature of the pyrrole nitrogen and the carbonyl groups. For instance, it can form adducts with amines or alcohols, leading to derivatives that may exhibit different biological properties.

3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione has been shown to exhibit significant biological activity, particularly in anticancer research. Studies indicate that it demonstrates cytotoxic effects against human liver cancer cells (HepG-2), highlighting its potential as an anticancer agent . The compound's activity is attributed to its ability to interfere with cellular processes, possibly through mechanisms involving apoptosis or cell cycle arrest.

The synthesis of 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione can be achieved through several methods:

  • Condensation Reactions: A common method involves the reaction of 4-bromobenzaldehyde with maleic anhydride in the presence of a suitable catalyst to form the pyrrole ring.
  • Cyclization: The cyclization of appropriate precursors under acidic or basic conditions can yield the desired pyrrole derivative.
  • Multicomponent Reactions: Utilizing Ugi-type reactions allows for the construction of complex heterocycles, including this compound, from readily available starting materials .

The compound has potential applications in medicinal chemistry as an anticancer agent. Its structural features may also allow for further modifications to enhance its efficacy or reduce toxicity. Additionally, it can serve as a building block in organic synthesis for developing new pharmaceuticals or agrochemicals.

Interaction studies have explored how 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione interacts with various biomolecules. These studies often focus on its binding affinity to proteins involved in cancer progression or metabolism. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
6-Bromo-N-methyl-2-naphthamide426219-35-40.88Contains a bromine atom and naphthalene structure
2-(4-Bromobenzyl)isoindoline-1,3-dione153171-22-30.87Isoindoline structure with bromobenzyl group
N-Benzyl-4-bromo-3-methylbenzamide1020252-76-90.86Benzamide structure featuring a bromine atom
(4-Bromophenyl)(pyrrolidin-1-yl)methanone5543-27-10.85Combines bromophenyl with a pyrrolidine moiety
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one147497-32-30.93Isoquinoline derivative with bromine

Uniqueness: The distinct combination of two bromophenyl groups and the dione functionality sets this compound apart from others in terms of potential biological activity and synthetic utility.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

406.89795 g/mol

Monoisotopic Mass

404.90000 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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